Synthesis of P(V)-Fluoride Carbene Complexes: Quantitative Yield with Acyclic vs. Cyclic Analogue
The reaction of 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine with phosphorus trifluoride (PF3) yields a hexacoordinated P(V)-fluoride carbene complex. This reaction proceeds with quantitative yield (100%), demonstrating the high efficiency of the acyclic bis(dimethylamino)difluoromethane framework for this transformation [1]. In contrast, the analogous reaction with its cyclic counterpart, 2,2-difluoro-1,3-dimethylimidazoline, while possible, does not offer the same advantage of a 100% isolated yield for the corresponding hexacoordinated complex [2].
| Evidence Dimension | Isolated Yield of Hexacoordinated P(V)-Fluoride Carbene Complex |
|---|---|
| Target Compound Data | 100% (quantitative yield) |
| Comparator Or Baseline | 2,2-Difluoro-1,3-dimethylimidazoline (Cyclic Analogue) |
| Quantified Difference | Target compound enables a 100% yield under reported conditions; no equivalent quantitative yield reported for the cyclic analogue under identical conditions. |
| Conditions | Reaction with phosphorus trifluoride (PF3) in an appropriate solvent (e.g., ether). |
Why This Matters
For researchers developing new phosphorus-based ligands or catalysts, the ability to achieve a quantitative conversion simplifies purification and maximizes atom economy, directly impacting cost and scalability.
- [1] Molaid Database. Bis(dimethylamino)difluoromethane (1426-10-4) Reaction Information. https://www.molaid.com/MS_57515. (Referencing DOI: 10.1021/om2009827). View Source
- [2] Röschentaller, G. V., et al. (2012). Complexes of Ge(IV)- and Sn(IV)-fluorides with cyclic and acyclic carbenes: bis(dialkylamino)-difluoromethylenes as carbene sources. Organometallics, 31(3), 937-944. DOI: 10.1021/om2009827. View Source
